2-m-Tolylaminothiazole-4-carboxylic acid
Overview
Description
2-m-Tolylaminothiazole-4-carboxylic acid is a chemical compound with the molecular formula C11H10N2O2S. It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of 2-m-Tolylaminothiazole-4-carboxylic acid and its derivatives involves the use of 2-Aminothiazoles. These are significant in the creation of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Eight compounds were synthesized and characterized by FTIR and NMR .Molecular Structure Analysis
The molecular structure of 2-m-Tolylaminothiazole-4-carboxylic acid comprises a thiazole ring attached to a carboxylic acid group and a tolyl group . The compound has a molecular weight of 234.28 g/mol.Chemical Reactions Analysis
2-m-Tolylaminothiazole-4-carboxylic acid and its derivatives have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . They have also demonstrated antifungal potential .Scientific Research Applications
Synthesis and Biological Activity
2-Aminobenzothiazole-6-carboxylic acid, a compound structurally related to 2-m-Tolylaminothiazole-4-carboxylic acid, was used in the synthesis of N-substituted-3-chloro-2-azetidinones. These compounds exhibited good to moderate antibacterial activity against various microorganisms and were also tested for antifungal activity, although none were active against the fungal species tested (Chavan & Pai, 2007).
Thermotropic Polyesters
2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, another compound related to 2-m-Tolylaminothiazole-4-carboxylic acid, was synthesized and used in the creation of thermotropic polyesters. These polyesters were characterized and evaluated for their potential in forming nematic melts, with the study discussing structure/property relationships (Kricheldorf & Thomsen, 1992).
Antiviral Activity
A study on the synthesis and antiviral activity of certain thiazole C-nucleosides revealed that compounds like 2-D-ribofuranosylthiazole-4-carboxamide exhibited significant antiviral activity. These compounds were tested against various viruses, and their potential as inhibitors of purine nucleotide biosynthesis was also evaluated (Srivastava et al., 1977).
Tautomerism in Aminothiazoles
Research on the tautomerism of aminothiazoles, including compounds like 2-p-Tosylaminothiazole, highlighted the existence of these compounds generally in the aminoaromatic form. The study provides insights into the protonation behavior of 2-aminothiazoles and their structural characteristics (Forlani & Maria, 1982).
Future Directions
The future directions for 2-m-Tolylaminothiazole-4-carboxylic acid and its derivatives could involve further exploration of their therapeutic roles. The synthesized compounds showed moderate to significant antibacterial and antifungal potential . These compounds could be considered for further development as potential therapeutic agents against various diseases .
properties
IUPAC Name |
2-(3-methylanilino)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-3-2-4-8(5-7)12-11-13-9(6-16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHFQAHOEOAARQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-m-Tolylaminothiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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